4-Cyanobenzaldehyde

Beschreibung

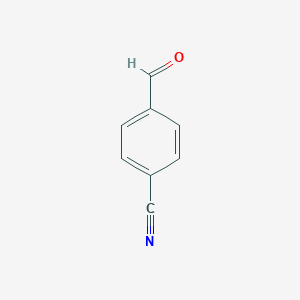

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWIQYMTQZCSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059312 | |

| Record name | Benzonitrile, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-07-7 | |

| Record name | 4-Cyanobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalaldehydonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALALDEHYDONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWH62Y9TCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Advanced Synthetic Routes for 4-Cyanobenzaldehyde

Among the various strategies, advanced routes leverage common starting materials and transform them through a series of reliable and well-documented reactions. These pathways are often chosen for their efficiency and scalability.

A notable synthetic route begins with 3-methoxy-4-methylbenzoic acid and proceeds through several key intermediates to ultimately yield 2-methoxy-4-cyanobenzaldehyde. cenmed.comgoogle.com This pathway involves the sequential formation of an acid chloride, an amide, and a nitrile, followed by functional group manipulation of the methyl group. cenmed.com

The initial step in this synthetic sequence is the conversion of 3-methoxy-4-methylbenzoic acid to its corresponding acid chloride, 3-methoxy-4-methylbenzoyl chloride. cenmed.comcenmed.com This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. cenmed.comcenmed.com

The reaction is generally carried out by heating a mixture of 3-methoxy-4-methylbenzoic acid and thionyl chloride, often in a solvent such as toluene. cenmed.com The mixture is refluxed, typically at temperatures around 80°C, for approximately two hours to ensure complete conversion. cenmed.comcenmed.com The progress of the reaction can be monitored by observing the physical changes in the reaction mixture, which may transform from a slurry to a clear liquid. cenmed.com Following the reaction, any excess thionyl chloride and the solvent are removed, often by distillation, to yield the desired 3-methoxy-4-methylbenzoyl chloride. cenmed.com

Reaction Parameters for the Formation of 3-Methoxy-4-methylbenzoyl Chloride

| Parameter | Value | Source(s) |

|---|---|---|

| Starting Material | 3-Methoxy-4-methylbenzoic acid | cenmed.comcenmed.com |

| Reagent | Thionyl chloride (SOCl₂) | cenmed.comcenmed.com |

| Solvent | Toluene | cenmed.com |

| Temperature | 80°C to reflux | cenmed.comcenmed.com |

| Reaction Time | ~2 hours | cenmed.comcenmed.com |

| Product | 3-Methoxy-4-methylbenzoyl chloride | cenmed.comcenmed.com |

With the acid chloride in hand, the next step is amidation to form 3-methoxy-4-methylbenzamide. cenmed.com This reaction involves the treatment of 3-methoxy-4-methylbenzoyl chloride with an ammonia (B1221849) source, typically aqueous ammonia (25%). cenmed.com

The process involves the dropwise addition of the acid chloride to the ammonia solution while stirring at room temperature. cenmed.com This is generally a rapid reaction that results in the formation of a solid precipitate, 3-methoxy-4-methylbenzamide. cenmed.com The solid product can be easily isolated from the reaction mixture by filtration. This straightforward isolation and the high yield, reported to be around 95%, make this step efficient for both lab-scale and industrial applications. cenmed.com

The third step in the sequence is the dehydration of the amide, 3-methoxy-4-methylbenzamide, to the corresponding nitrile, 3-methoxy-4-methylbenzonitrile (B1590838). cenmed.com This transformation is a crucial step for introducing the cyano group into the molecule.

One documented method for this dehydration involves reacting the amide with a dehydrating agent like thionyl chloride in a suitable solvent such as toluene. The reaction is carried out at reflux temperature (approximately 110°C) for several hours to drive the conversion. nih.gov A patent describes a similar process where the molar ratio of the amide to thionyl chloride is optimized at 1:1.5 and the reaction is conducted at 60°C. google.com Careful control over the reaction conditions is essential to maximize the yield and purity of the resulting 3-methoxy-4-methylbenzonitrile. cenmed.com

Once 3-methoxy-4-methylbenzonitrile is synthesized, the focus shifts to the functionalization of the methyl group. This is achieved through a bromination reaction using N-Bromosuccinimide (NBS) as the brominating agent. cenmed.comgoogle.com This reaction selectively targets the benzylic protons of the methyl group.

To facilitate the formation of the desired aldehyde in the subsequent step, a dibromination of the methyl group is required. The reaction is typically carried out in a solvent like carbon tetrachloride at an elevated temperature. google.com A patent specifies a molar ratio of 3-methoxy-4-methylbenzonitrile to NBS of 1:2.3 and a reaction temperature of 78°C to yield 3-methoxy-4-dibromomethylbenzonitrile. google.com While monobromination can occur, using an excess of NBS helps to ensure the formation of the dibromo adduct almost exclusively. longshinebiotech.com

The final step in this synthetic pathway is the hydrolysis of the 3-methoxy-4-dibromomethylbenzonitrile intermediate to produce the target aldehyde, 2-methoxy-4-cyanobenzaldehyde. cenmed.comgoogle.com This transformation converts the dibromomethyl group into a formyl (aldehyde) group.

The hydrolysis is typically performed under basic conditions. google.com One method involves dissolving the dibromo compound in ethanol (B145695) and then treating it with a weak base like sodium bicarbonate in water. google.com The reaction is heated, for instance at 65-70°C for about an hour, to complete the hydrolysis. google.com It is crucial to use a weak base because strong acids or bases could potentially hydrolyze the nitrile group as well. cenmed.com After the reaction, the product is extracted using an organic solvent like dichloromethane (B109758) and purified to yield 2-methoxy-4-cyanobenzaldehyde. google.com An alternative, though more expensive, method for this hydrolysis involves the use of silver nitrate. cenmed.comlongshinebiotech.com

Hydrolysis Reaction Data

| Parameter | Value | Source(s) |

|---|---|---|

| Starting Material | 3-methoxy-4-dibromomethylbenzonitrile | google.com |

| Reagents | Sodium bicarbonate, Ethanol, Water | google.com |

| Temperature | 65-70°C | google.com |

| Reaction Time | 1 hour | google.com |

| Product | 2-Methoxy-4-cyanobenzaldehyde | google.com |

| Yield | ~60% | google.com |

Production via Dichloromethylbenzonitrile Intermediates

Reaction of 3- or 4-Dichloromethylbenzonitrile with Morpholine (B109124)

The initial step in this synthesis involves the reaction of 4-dichloromethylbenzonitrile with morpholine. google.com This reaction produces an intermediate known as 4-dimorpholinomethylbenzonitrile. google.com The process is typically carried out by heating the reactants together, often with the addition of a small amount of water. google.com After the starting material (4-dichloromethylbenzonitrile) is consumed, the reaction mixture is prepared for the subsequent hydrolysis step. google.com

| Reaction Parameter | Value/Condition | Source |

| Starting Material | 4-Dichloromethylbenzonitrile | google.com |

| Reagent | Morpholine | google.com |

| Intermediate Product | 4-Dimorpholinomethylbenzonitrile | google.com |

| Temperature | 90 to 110 °C | google.com |

Hydrolysis of 3- or 4-Dimorpholinomethylbenzonitrile

Following the formation of 4-dimorpholinomethylbenzonitrile, the intermediate is hydrolyzed to produce this compound. google.com This hydrolysis is effectively achieved using an acid, such as 35% hydrochloric acid, to adjust the reaction mixture to a pH range of 1-2. google.com The temperature for this step is maintained between 60 and 90°C, as lower temperatures can hinder the reaction's progress. google.com This method allows for the synthesis of high-purity this compound. google.com

Integration into Complex Molecular Architectures

This compound serves as a critical starting material and building block in the synthesis of various complex organic molecules, including pharmaceuticals and heterocyclic compounds. Its aldehyde and nitrile functional groups allow it to participate in a range of chemical transformations.

Synthesis of Rucaparib: Imino-Stetter Reaction with this compound

A scalable and efficient synthesis of the anticancer agent Rucaparib utilizes this compound as a key reactant. figshare.comacs.org The core of this synthetic route is a cyanide-catalyzed imino-Stetter reaction. acs.orgrsc.org In this process, a 2-aminocinnamonitrile derivative is reacted with this compound. figshare.comacs.org This reaction forms a trisubstituted indole-3-acetonitrile, which is a crucial intermediate in the Rucaparib synthesis. figshare.comacs.org This indole (B1671886) intermediate already contains all the necessary substituents in their correct positions for the subsequent formation of the final azepinone ring structure of Rucaparib. rsc.orgnih.gov This strategy is noted for its use of readily available starting materials and practicality for large-scale production. acs.orgacs.org

Multicomponent Reactions for Heterocyclic Synthesis

This compound is a valuable component in multicomponent reactions (MCRs), which allow for the efficient construction of complex heterocyclic structures in a single step. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.

The Biginelli reaction, a classic multicomponent synthesis, can be employed to create pyrimidine (B1678525) derivatives using this compound. plos.org In a specific application, this compound is reacted with ethyl cyanoacetate (B8463686) and thiourea (B124793). plos.orgnih.gov This one-pot reaction yields 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. plos.orgnih.gov The reaction can be performed under various conditions, including the use of eco-friendly and reusable catalysts like titanium dioxide (TiO2) or manganese tetroxide (Mn3O4) nanoparticles. plos.orgnih.gov This approach is considered efficient, saving both time and reducing chemical waste. plos.orgkaust.edu.sa

| Reaction Component | Chemical Name | Source |

| Aldehyde | This compound | plos.orgnih.gov |

| Active Methylene Compound | Ethyl Cyanoacetate | plos.orgnih.gov |

| Urea/Thiourea Component | Thiourea | plos.orgnih.gov |

| Product | 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile | plos.orgnih.gov |

Electrochemical Four-Component Domino Reactions for Isoxazoles

A novel approach for the synthesis of isoxazole (B147169) motifs involves an electrochemical four-component domino reaction. rsc.orgrsc.orgresearchgate.net This method utilizes electricity as a green oxidant to assemble valuable five-membered isoxazole skeletons in a user-friendly undivided cell setup. rsc.orgrsc.org The reaction demonstrates a high degree of functional group tolerance, accommodating aldehydes with both electron-donating and electron-withdrawing groups. rsc.org

In a typical procedure, this compound and styrene (B11656) are reacted in the presence of tert-butyl nitrite. rsc.org The process is characterized by its operational simplicity and avoids the need for pre-functionalized substrates, which is often a tedious and time-consuming step. rsc.orgrsc.org Mechanistic studies, including cyclic voltammetry and isotopic labeling, support a radical pathway for this transformation. rsc.orgnih.gov This electrochemical annulation represents a robust strategy for the rapid assembly of complex heterocyclic compounds from simple starting materials. rsc.org

The reaction has been shown to be effective for a range of aldehydes, including those with cyano, alkyl, ether, chloro, nitryl, fluoro, bromo, trifluoromethyl, and hydroxy groups. rsc.org This versatility highlights the potential of one-pot multicomponent reactions in organic synthesis. rsc.org

Green Chemistry Approaches in this compound Synthesis and Reactions

Green chemistry principles are increasingly being applied to the synthesis and reactions of this compound, focusing on the use of environmentally benign catalysts and solvent-free conditions.

Ecocatalysis has emerged as a sustainable approach for various organic transformations, including the reduction of this compound. rsc.org Palladium-based ecocatalysts (Eco-Pd), derived from the biosorption of palladium by vegetal filters, have shown high efficiency in the reduction of aryl aldehydes. tandfonline.com These catalysts operate under green conditions, utilizing a mixture of glycerol (B35011) and n-butanol as both the solvent system and the reducing agent, in the presence of non-hazardous inorganic bases and without the need for ligands. tandfonline.comresearchgate.net

This method offers high yields and, notably, the ecocatalyst can be recovered and reused for multiple reaction cycles without significant loss of activity. tandfonline.com When compared to traditional reduction methods that often employ hazardous reagents like sodium borohydride (B1222165) or transition metal catalysts that generate considerable waste, the Eco-Pd system presents a more sustainable alternative with higher turnover numbers (TON) and turnover frequencies (TOF). tandfonline.com

Table 1: Comparison of Catalytic Systems for the Reduction of this compound

| Entry | Catalyst (mol%) | Reducing Agent/Base | Solvent | Time | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Fe(OTf)₂ (5 mol%) | PhSiH₃ (2 eq.) | CH₂Cl₂ | 2 h | 25 | 99 | 20 | 10 | tandfonline.com |

| 2 | Pd(PPh₃)₄ (1 mol%) | Formaldehyde (1 eq.), Cs₂CO₃ (1.2 eq.) | DMSO | 12 h | 80 | 87 | ~100 | 8.3 | researchgate.net |

| 3 | NiCl₂(dppp) (10 mol%) | NaBH₄ (1.1 eq.) | THF | 2 h | 25 | 99 | 10 | 5 | tandfonline.com |

| 4 | Eco-Ni(0) (10 mol%) | iPrOH, KOH (2 eq.) | Dioxane | 24 h | 82 | 99 | 10 | 0.4 | tandfonline.com |

| 5 | Eco-Pd 1 (0.35 mol%) | Glycerol/n-BuOH, K₂CO₃ (2 eq.) | Glycerol/n-BuOH | 15 min | 150 (MW) | 90 | 283 | 1131 | tandfonline.comresearchgate.net |

This table is interactive. Users can sort and filter the data.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and efficient alternative for Michael addition reactions. mdpi.com This approach has been successfully applied to the synthesis of functionalized alkenones with good to excellent yields. researchgate.net

In this method, new bio-sourced bases, termed "Eco-bases," are prepared from plants and utilized as heterogeneous catalysts. mdpi.comresearchgate.net These Eco-bases, when combined with mechanochemical techniques like ball milling, facilitate Michael additions under mild, solvent-free conditions. mdpi.comresearchgate.net The reactions are typically fast, require low catalyst loading, and the Eco-bases can be recycled and reused multiple times with consistent performance. mdpi.comresearchgate.net This combination of mechanochemistry and bio-sourced catalysts represents a highly sustainable methodology for carbon-carbon bond formation. researchgate.net For instance, the reaction of this compound with malononitrile (B47326) in the presence of chicken eggshell waste as a catalyst can be completed in just 0.7 minutes with a 99% yield. sci-hub.se

Nanocatalysts are also playing a significant role in developing eco-friendly synthetic routes. Titanium dioxide nanoparticles (TiO₂-NPs) have been employed as a catalyst for the Biginelli synthesis of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile from this compound, ethyl cyanoacetate, and thiourea. plos.orgnih.gov This method is noted for being safe, non-toxic, and environmentally friendly. plos.orgnih.gov The use of TiO₂-NPs as a catalyst in ethanol under reflux conditions significantly reduces reaction time and the amount of chemicals required compared to traditional methods that use bases like triethylamine (B128534). plos.orgnih.gov

Similarly, nickel nanoparticles (Ni-NPs) have been used as a reusable catalyst for the synthesis of pyran derivatives in aqueous media under ultrasound irradiation. academie-sciences.fr This one-pot, three-component reaction of an aryl aldehyde, malononitrile, and a C-H activated compound offers advantages such as shorter reaction times, higher yields, and environmental friendliness. academie-sciences.fr

Mechanistic Investigations and Reaction Pathways

Photochemical Reactivity and Radical Mechanisms

The photochemical behavior of 4-cyanobenzaldehyde is characterized by its ability to initiate radical reactions upon absorption of light. This reactivity stems from its electronic structure and the nature of its excited states.

This compound has emerged as an effective organic photoinitiator, a molecule that generates reactive species (such as free radicals) upon exposure to light, which in turn initiate chemical reactions. beilstein-journals.orgnih.gov Its utility has been demonstrated in several types of photochemical transformations.

Research has demonstrated the efficacy of this compound as a photoinitiator for the hydroacylation of Michael acceptors, an important carbon-carbon bond-forming reaction. nih.govresearchgate.netresearchgate.net In a study by Kokotos and co-workers, this compound was used under irradiation from household light bulbs to catalyze the reaction between various aldehydes and Michael acceptors. beilstein-journals.orgnih.govresearchgate.net

Among 25 different substituted benzaldehydes tested, this compound provided the highest yield (86%) in the reaction between octanal (B89490) and diethyl maleate (B1232345). beilstein-journals.org The protocol was found to be compatible with a wide range of substrates, producing the desired products in moderate to good yields and with high selectivity. researchgate.netresearchgate.net The reaction's dependence on light was confirmed, as no product was formed in the absence of irradiation. beilstein-journals.org Mechanistic experiments indicated that the reaction proceeds via a radical mechanism and not through the formation of an electron donor-acceptor (EDA) complex. researchgate.net The choice of solvent was also found to influence the reaction yield. beilstein-journals.org

Table 1: Performance of Substituted Benzaldehydes as Photoinitiators

| Photoinitiator | Yield (%) |

|---|---|

| This compound | 86 |

| 4-Anisaldehyde | - |

| 2,4-Dimethoxybenzaldehyde | - |

Data derived from a study on the hydroacylation of diethyl maleate with octanal. beilstein-journals.org

This compound has been successfully employed as an organic photocatalyst in photoinduced controlled radical polymerization. beilstein-journals.orgresearchgate.net In 2017, Ma and colleagues demonstrated its use in the polymerization of methacrylates. beilstein-journals.orgresearchgate.net The system utilized perfluoro-1-iodohexane as the initiator and N,N-dimethylaniline as a reductant, under irradiation from 23 W compact fluorescent lamps. beilstein-journals.orgrsc.org

Alongside other benzaldehyde (B42025) derivatives like p-anisaldehyde and 2,4-dimethoxy benzaldehyde, this compound acted as an organic photoredox catalyst. researchgate.netresearchgate.net This metal-free approach to atom transfer radical polymerization (ATRP) is significant for applications where metal contamination is a concern. researchgate.net The study achieved linear evolution of molecular weight with monomer conversion and successful chain extension reactions, highlighting its potential as a metal-free, organo-catalyzed photo-induced variant of ATRP. researchgate.netrsc.org

The photochemical activity of this compound is intrinsically linked to its excited triplet state. beilstein-journals.org Mechanistic studies have confirmed the involvement of this triplet state in reactions it initiates. For instance, in the hydroacylation of Michael acceptors, the addition of anthracene, a known triplet state quencher, completely inhibited the reaction. beilstein-journals.org This observation provides strong evidence that the reaction proceeds through the triplet state of this compound. beilstein-journals.org

Upon irradiation, this compound is promoted to an excited singlet state, which then undergoes intersystem crossing to form the more stable triplet state. beilstein-journals.org It is this triplet state species that is the primary active intermediate in these photochemical processes. beilstein-journals.org Further studies on bicyclic oxetanes derived from this compound also investigated quenching processes, noting that ring-opening could potentially occur from the excited triplet state of a photosensitizer. psu.edu

The initiation of chemical reactions by this compound involves the generation of radical intermediates which then propagate the reaction. The proposed mechanism for the hydroacylation of Michael acceptors illustrates this process clearly. beilstein-journals.orgbeilstein-journals.org

Under irradiation, this compound transitions to its excited triplet state. beilstein-journals.org This excited molecule can then interact with a ground-state molecule of the reactant aldehyde (e.g., octanal). beilstein-journals.org This interaction is thought to lead to the formation of a radical pair, specifically a hydroxybenzyl radical and a benzoyl radical. beilstein-journals.org The addition of radical traps to the reaction mixture has been shown to inhibit the reaction, further supporting a radical propagation mechanism. beilstein-journals.org

In other contexts, such as the visible light-mediated anaerobic oxidation of α-glucosides, p-cyanobenzaldehyde plays a role in dehydrogenating free radical intermediates generated at specific sites on the carbohydrate. nih.gov Similarly, in photocatalytic C1 homologation of carboxylic acids, radical addition occurs at a tosylhydrazone derived from this compound. rsc.org The reaction of this compound with a (hetero)aromatic amine and an electron-deficient olefin, catalyzed by eosin (B541160) Y, is also believed to involve radical intermediates. rsc.org

This compound as a Photoinitiator

Photoinduced Controlled Radical Polymerization

Catalytic Mechanisms

Beyond its role as a photoinitiator, this compound is involved in various catalytic mechanisms, often exhibiting complex behavior.

In iron porphyrin-catalyzed olefination reactions with ethyl diazoacetate, aromatic aldehydes with electron-withdrawing groups, such as this compound, react much faster than benzaldehyde itself. iastate.edu While a general mechanism is proposed for these reactions, it is suggested that for more reactive aldehydes like this compound, the mechanism is likely more complicated. iastate.edu

In a different catalytic system, this compound has been used in palladium-catalyzed reactions. The reaction with allyl alcohol over a Pd/Al2O3 catalyst was studied, and while the catalyst showed activity, it decreased over consecutive cycles. rsc.org This suggests potential deactivation of the catalyst surface. rsc.org

Furthermore, this compound participates in oxidative esterification reactions. sioc-journal.cn For instance, it reacts with tetra-n-butylammonium iodide (TBAI) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to form n-butyl 4-cyanobenzoate (B1228447). sioc-journal.cn The proposed mechanism involves the C-N bond cleavage of the quaternary ammonium (B1175870) salt, which provides the alkyl source for the resulting ester. sioc-journal.cn

Dual Lewis Acid-Lewis Base Catalysis in Acetylcyanation of Aldehydes

The acetylcyanation of aldehydes, a key reaction for producing O-acylated cyanohydrins, can be effectively catalyzed by a dual system comprising a Lewis acid and a Lewis base. Mechanistic studies involving this compound have provided significant insights into this process.

A combination of a chiral titanium-salen complex (Lewis acid) and a tertiary amine like triethylamine (B128534) (Lewis base) has been shown to catalyze the enantioselective synthesis of O-acylated cyanohydrins from aldehydes and ketonitriles. Mechanistic investigations, including Hammett correlation analysis and low-temperature NMR spectroscopy, support a reaction pathway where the Lewis base activates the acetyl cyanide, forming a potent acylating agent and a cyanide ion. nih.gov Simultaneously, the Lewis acid activates the aldehyde. The cyanide ion then adds to the carbonyl group of the activated aldehyde. nih.gov

Interestingly, the rate-determining step of the reaction is dependent on the reactivity of the aldehyde. For electron-deficient aldehydes like this compound, the addition of cyanide is rapid and reversible. The subsequent O-acylation by the acylated Lewis base to form the final cyanohydrin ester becomes the rate-limiting step. nih.gov This acylation occurs before the product de-complexes from the titanium catalyst. nih.gov In contrast, for less reactive aldehydes, the initial addition of the cyanide ion is the slower, rate-determining step. nih.gov

The dual activation strategy, using a chiral Lewis acid and an achiral or chiral Lewis base, allows for the efficient cyanation of both aromatic and aliphatic aldehydes with reagents like acetyl cyanide and ethyl cyanoformate under mild conditions. nih.gov For instance, using a Ti-salen catalyst with Et3N, benzaldehyde can be converted to its O-acetylated cyanohydrin with high enantiomeric excess and yield. nih.gov

Henry Reaction Mechanisms with this compound

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This compound has been utilized as a model substrate to investigate the mechanisms of this reaction, particularly in the context of organocatalysis.

Computational and experimental studies have been conducted on the Henry reaction catalyzed by squaramide derivatives. csic.esunizar.es Using this compound as the model aldehyde, it was determined that the reaction typically begins with the deprotonation of the nitroalkane, followed by the attack of the resulting nitronate on the aldehyde. csic.es Kinetic isotope effect experiments have shown that the rate-limiting step is the nucleophilic attack of the nitronate on the aldehyde, which is also the stereodetermining step. csic.es

These studies have highlighted the crucial role of non-covalent interactions, such as hydrogen bonds and π-interactions, between the catalyst and the substrates in determining the reaction's stereoselectivity. csic.es The use of different computational methods, such as DFT, has been instrumental in understanding the structures of the catalyst-substrate complexes and the energy profiles of the various reaction pathways. unizar.esresearchgate.net For the Henry reaction between this compound and nitromethane (B149229) catalyzed by a specific squaramide, theoretical calculations have accurately predicted the experimentally observed enantiomeric excess. csic.esresearchgate.net

Furthermore, the influence of substituents on the benzaldehyde ring has been explored. A Hammett analysis of the reaction rates for various substituted benzaldehydes, including this compound, revealed a linear correlation with the Hammett σ-values, indicating that electron-withdrawing groups accelerate the reaction. rsc.org

Aldol (B89426) Reaction Stereoselectivity and Catalyst Design

The aldol reaction is another fundamental carbon-carbon bond-forming reaction, and controlling its stereoselectivity is a major focus in organic synthesis. ijnrd.org this compound has served as a substrate in studies aimed at understanding and improving the stereochemical outcome of these reactions through catalyst design. pnas.org

L-prolinamide derivatives have been developed as effective organocatalysts for the direct asymmetric aldol reaction. pnas.org The reaction of 2-butanone (B6335102) with this compound, for example, can be catalyzed by these derivatives to produce the corresponding aldol adduct with high enantioselectivity. pnas.org The design of these catalysts often incorporates features that promote specific non-covalent interactions with the substrates. For instance, L-prolinamides with a terminal hydroxyl group have shown enhanced catalytic activity and enantioselectivity due to the formation of hydrogen bonds between the catalyst's amide N-H and hydroxyl groups and the aldehyde substrate. pnas.org

Computational studies using density functional theory (DFT) have been employed to predict and rationalize the enantioselectivity of aldol reactions. anu.edu.auacs.org These studies have investigated the impact of electrostatic effects on stereoselectivity by modifying proline-based catalysts with electron-donating and electron-withdrawing groups. anu.edu.auacs.org The results indicate that such modifications can significantly influence the enantiomeric excess, highlighting the importance of electrostatic interactions in catalyst design for stereoselective C-C bond formation. anu.edu.auacs.org

The reaction of this compound with cyclohexanone (B45756) has also been used as a model reaction to explore the mechanism of enzyme-catalyzed aldol reactions. scispace.com For example, chymopapain has been shown to catalyze this reaction, with a proposed mechanism involving the coordination of the ketone's carbonyl group in the enzyme's active site. scispace.com

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound has been investigated in the context of developing novel synthetic methodologies. An electrochemical annulation via a [1 + 2 + 1 + 1] four-component domino reaction has been developed to synthesize isoxazole (B147169) motifs, using this compound as one of the starting materials. rsc.orgrsc.org

Mechanistic studies, including cyclic voltammetry (CV) and isotopic labeling, support a radical-based pathway for this transformation. rsc.org The proposed mechanism involves the anodic oxidation of a bromine anion from the electrolyte to form a bromine radical. This radical, along with radicals generated from the thermal homolysis of tert-butyl nitrite, participates in a cascade of reactions with this compound and styrene (B11656) to ultimately form the isoxazole product. rsc.org The electronic properties of the substrates play a crucial role in the formation of the product. rsc.org

Another electrochemical application involving a derivative of this compound is the synthesis of 4-cyanobenzoic acid from 4-iodobenzonitrile (B145841) and CO2. The proposed mechanism involves the electrochemical reduction of 4-iodobenzonitrile to a radical anion at the cathode, followed by cleavage of the C-I bond to generate a benzonitrile (B105546) radical. This radical then reacts with CO2 to form the 4-cyanobenzoate anion, which is subsequently protonated.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Organic Synthesis

The dual functionality of 4-cyanobenzaldehyde allows it to participate in a wide array of chemical reactions, making it a preferred reagent for chemists in both academic and industrial research. chemimpex.com It is frequently used in nucleophilic additions and condensation reactions to create diverse and complex chemical structures. chemimpex.comcymitquimica.com

This compound is a key precursor in the production of fluorescent dyes, which are vital for applications in biological imaging and diagnostics. chemimpex.com Its derivatives are integral to creating materials with specific optical properties. For example, it is used in the Knoevenagel condensation step for the efficient, microwave-assisted synthesis of novel fluorescent 5-aryl-2-styryl-3H-indole derivatives. mdpi.com Another application involves the reaction of this compound with an ammonia (B1221849) source and a 1,2-dicarbonyl compound to form a fused imidazo[4,5-a] heterocycle, which exhibits sensitive color changes and enhanced fluorescence. researchgate.net The fluorescence properties of compounds like 4-benzoylbenzonitrile (B72303), synthesized from this compound, also make them useful in the development of new optical materials, including fluorescent dyes and pigments. ontosight.ai

As a versatile intermediate, this compound is fundamental to the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comcymitquimica.comfishersci.fiontosight.ai Its favorable reactivity profile allows for efficient chemical transformations, often leading to improved yields and purity of the final products. chemimpex.com For instance, it is a starting material in the synthesis of 4-benzoylbenzonitrile through a reaction with benzoyl chloride. ontosight.ai It is also used in the asymmetric cyanosilylation reaction, catalyzed by β-amino alcohol-titanium complexes, to produce the corresponding O-TMS ethers of cyanohydrins with high yields, although with lower enantioselectivity compared to benzaldehyde (B42025) due to the strong electron-withdrawing nature of the cyano group. acs.org

This compound readily reacts with thiosemicarbazide (B42300) to form this compound thiosemicarbazone. nih.gov This Schiff base is an important N,S donor ligand known for its ability to react with a wide range of metals. nih.gov The resulting thiosemicarbazone and its metal complexes are a significant area of research. For example, this compound thiosemicarbazone has been used to synthesize silver(I) halide complexes. jetir.org

Furthermore, transition metal complexes of ligands derived from this compound have been synthesized and characterized. In one study, a bidentate acylhydrazone ligand was formed through the condensation of nicotinic acid hydrazide and this compound. scialert.net This ligand was then used to synthesize complexes with various metals, including Manganese(II), Molybdenum(V), Iron(II), Copper(II), and Zinc(II). scialert.net These complexes are studied for their potential applications in medicinal chemistry and materials science. nih.govscialert.net

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, and this compound is a key reagent in its synthesis. nih.gov The condensation reaction of this compound with o-phenylenediamines is a common method to produce 2-substituted benzimidazoles. nih.govresearchgate.net Research has demonstrated that this reaction proceeds with very good yields. researchgate.net Efficient, scalable protocols have been developed, including a one-minute, catalyst-free synthesis in methanol (B129727) at room temperature and a multi-gram scale synthesis, highlighting the practical utility of this method. uit.no A high-throughput, solution-phase synthesis using Oxone® as an oxidant also effectively produces benzimidazoles from this compound. scispace.com These synthetic routes lead to the creation of compounds such as 4-[1-(4-Cyanobenzyl)-1H-benzimidazol-2-yl]benzonitrile, a substituted benzimidazole with potential biological applications. nih.gov

Non-linear optical (NLO) materials are crucial for photonic technologies, and organic molecules with a "push-pull" electronic structure are excellent candidates. academie-sciences.frphotonics.com These structures typically contain electron-donor and electron-acceptor groups connected by a π-conjugated system. academie-sciences.fr The strong electron-accepting nature of the cyano group makes this compound derivatives promising for NLO applications. nih.gov

Specifically, thiosemicarbazones derived from this compound and their metal complexes are being investigated for their second harmonic generation (SHG) efficiency. nih.govacs.org The extensive electron delocalization within the thiosemicarbazone moiety is believed to contribute to these NLO properties. nih.gov Research in this area focuses on designing and synthesizing novel organometallic chromophores that can be incorporated into polymeric materials for electro-optic applications. academie-sciences.fr

Synthesis of Benzimidazoles

Applications in Medicinal Chemistry Research

This compound serves as a vital intermediate in the synthesis of various pharmaceutical agents. chemimpex.comthermofisher.com Its derivatives are explored for a range of therapeutic applications, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs. chemimpex.comontosight.ai

The benzimidazole ring system, readily synthesized from this compound, is found in numerous biologically active compounds. nih.gov These synthesized benzimidazoles are investigated for uses such as topoisomerase I inhibitors and for their antitumor activity. nih.gov

Similarly, thiosemicarbazones and their metal complexes derived from this compound are a major focus of medicinal chemistry research. Schiff bases like this compound thiosemicarbazone are studied for their potential as antimicrobial and anticancer agents. nih.gov Specific research includes the synthesis of new thiosemicarbazone derivatives incorporating a benzo[d] chemimpex.comjetir.orgdioxole moiety, which were evaluated for their antiviral activity against Bovine Viral Diarrhea Virus (BVDV). ekb.eg In another study, metal complexes of a nicotinohydrazide ligand derived from this compound were synthesized and studied for their anti-mycobacterial activity. scialert.net

Synthesis of Investigational Anti-SARS-CoV-2 Agents

Material Science Applications

In addition to its role in organic synthesis, this compound is a valuable compound in material science. chemimpex.com

Polymers and Advanced Materials: It is used in the development of specialty polymers, where it can enhance properties such as chemical resistance and thermal stability. chemimpex.com It is also utilized in formulating advanced materials, including durable coatings and adhesives. chemimpex.com

Liquid Crystals: this compound is listed as a component used in the creation of liquid crystal (LC) materials. cymitquimica.com

Fluorescent Dyes: The compound serves as a key precursor in the production of fluorescent dyes, which have essential applications in diagnostics and biological imaging. chemimpex.com

Formulation of Advanced Materials

The distinct chemical characteristics of this compound make it a crucial component in the synthesis of high-performance polymers and other advanced materials. Its rigid aromatic structure and the presence of polar functional groups contribute significantly to the thermal stability and specific alignment properties of the resulting materials, which are highly sought after for electronic and optical applications. fishersci.fi

One notable application is in the creation of high-performance, thermally stable polymers like poly(amide-imide)s (PAIs) and polyimides (PIs). epa.gov For instance, research has demonstrated the use of this compound in the synthesis of a tetramine (B166960) monomer containing a porphyrin moiety. This monomer is subsequently used to produce thermally stable porphyrin-based polyimides. The process involves a propionic acid-mediated condensation of pyrrole (B145914) with this compound, followed by a reduction of the resulting tetracyano intermediate. epa.gov These advanced polymers exhibit excellent thermal properties, with glass transition temperatures often exceeding 250°C and decomposition temperatures (for 10% weight loss) surpassing 700°C. epa.gov

This compound is also instrumental in the development of Covalent Organic Frameworks (COFs). thegoodscentscompany.com COFs are a class of porous, crystalline polymers with a wide range of potential applications, including gas storage and catalysis. The aldehyde functional group of this compound allows it to undergo Schiff base condensation reactions with amino-functionalized monomers, leading to the formation of the robust, porous frameworks characteristic of COFs. thegoodscentscompany.com

Furthermore, recent research has highlighted the role of this compound as an organic photocatalyst in controlled radical polymerization processes. fishersci.ca In a photo-induced polymerization of methacrylates, this compound, in conjunction with an initiator like perfluoro-1-iodohexane and a reductant such as N,N-dimethylaniline, can effectively catalyze the reaction under mild conditions using a simple light source like a compact fluorescent lamp. fishersci.cawikipedia.org This metal-free, organo-catalyzed approach offers a promising alternative to traditional polymerization methods. fishersci.ca

The versatility of this compound extends to its use in forming Schiff base ligands for metal complexes. These complexes, in turn, can act as catalysts for important chemical transformations. For example, a bidentate ligand prepared from the condensation of cyano-acetohydrazide and this compound can form a stable palladium complex. cenmed.com This complex has shown efficacy in catalyzing Suzuki cross-coupling reactions, a fundamental tool for creating the carbon-carbon bonds necessary for synthesizing many advanced polymers and materials. cenmed.com

Table 1: Examples of Advanced Materials Synthesized Using this compound

| Material Type | Monomers/Reactants | Key Properties | Reference |

|---|---|---|---|

| Polyimides (PIs) | This compound, Pyrrole, Aromatic tetracarboxylic dianhydrides | High thermal stability, solubility in organic solvents | epa.gov |

| Covalent Organic Frameworks (COFs) | This compound, Amino-functionalized monomers | Porous, crystalline structure | thegoodscentscompany.com |

| Polymethacrylates | This compound (as photocatalyst), Methacrylates, Perfluoro-1-iodohexane, N,N-dimethylaniline | Controlled molecular weight and distribution | fishersci.cawikipedia.org |

| Palladium Catalyst Complex | This compound, Cyano-acetohydrazide | Catalyzes Suzuki cross-coupling reactions | cenmed.com |

Coatings and Adhesives

The contributions of this compound to materials science also encompass the formulation of functional coatings and adhesives. fishersci.at Its inherent properties can lead to enhanced adhesion, durability, and chemical resistance in the final products. fishersci.at

In the field of coatings, the principles of polymer chemistry involving this compound are directly applicable. For instance, the synthesis of high-performance polymers like polyimides and poly(amide-imide)s, which demonstrate excellent thermal and chemical resistance, makes them suitable for protective coatings in demanding environments. epa.govfishersci.at An isomer, 2-Cyanobenzaldehyde, is noted for its use as an intermediate in producing photoinitiators for UV-curable coatings, suggesting a potential application area for this compound as well. fishersci.fi

The ability of this compound to participate in the formation of robust polymer networks is also beneficial for adhesive applications. Adhesives often rely on strong intermolecular forces and covalent cross-linking to bind surfaces together. The incorporation of the rigid, polar structure of this compound into a polymer backbone can improve the adhesive strength and thermal stability of the formulation. fishersci.fifishersci.at For example, a method for producing 3- or this compound involves the reaction of 3- or 4-dichloromethylbenzonitrile with morpholine (B109124), followed by hydrolysis. nih.gov This highlights its role as a key intermediate for compounds that can be used in various applications, including the development of specialty adhesives. nih.govnih.gov

Table 2: Research Findings on this compound in Coatings and Adhesives

| Application Area | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Advanced Coatings | Development of specialty polymers. | Imparts enhanced thermal stability and chemical resistance to polymer-based coatings. fishersci.at | fishersci.at |

| Functional Coatings | Use as an intermediate for functional materials. | The synthesis of functional gels and polymers can lead to coatings with properties like anticorrosion. | fishersci.ca |

| Adhesives | Formulation of durable adhesives. | Contributes to improved adhesion and durability in adhesive formulations. fishersci.at | fishersci.at |

| Synthesis Intermediate | Production of cyanobenzaldehydes. | A synthetic route involving morpholine highlights its availability for industrial applications, including adhesives. nih.govnih.gov | nih.govnih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, spectroscopic characteristics, and reactivity of 4-cyanobenzaldehyde.

Theoretical calculations allow for the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures and understand vibrational and electronic properties.

Studies have employed DFT methods, such as the B3LYP functional with basis sets like 6-31G(d,p) and 6-311+G(d,p), to compute the vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts of this compound and its derivatives. researchgate.netacs.orgbohrium.com For instance, the nitrile stretching vibration in the IR spectrum is a characteristic feature that can be accurately predicted. ubbcluj.ro In one study, the calculated nitrile peak for a 1,4-dihydropyridine (B1200194) derivative of this compound was observed at 2230 cm⁻¹, with the ¹³C NMR peak for the nitrile carbon at 119 ppm. ubbcluj.ro These computational predictions are valuable for interpreting experimental spectra and confirming the synthesis of new compounds derived from this compound. bohrium.comubbcluj.ro

Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) approach are also used to obtain ¹H NMR chemical shifts, providing a complete theoretical characterization of the molecule's spectroscopic identity. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound Derivatives

| Spectroscopic Feature | Predicted Value | Method | Reference |

|---|---|---|---|

| IR Nitrile (C≡N) Stretch | 2230 cm⁻¹ | DFT | ubbcluj.ro |

Quantum chemical calculations are used to determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. rsc.org For this compound, the HOMO-LUMO gap has been calculated to be approximately 4.81 eV. rsc.org

Furthermore, these calculations can model reaction pathways and determine the structures and energies of transition states. rsc.org For example, the transition state for the oxidation of this compound by potassium permanganate (B83412) (KMnO₄) has been analyzed using the B3LYP level of theory. rsc.org Such analyses are crucial for understanding reaction mechanisms and predicting reaction outcomes. Under irradiation, this compound can transition to its triplet state (T₁), which is involved in photochemical reactions. beilstein-journals.org The triplet state energy of benzaldehydes is a key factor in their activity as photosensitizers. beilstein-journals.org

Table 2: Calculated Quantum Chemical Properties for this compound

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Method | Reference |

|---|---|---|---|---|

| HOMO Energy | -0.28897 | -7.863962 | B3LYP/6-311+G** | rsc.org |

| LUMO Energy | -0.11210 | -3.050513 | B3LYP/6-311+G** | rsc.org |

Spectroscopic Property Predictions (e.g., NMR, IR)

Molecular Dynamics and Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics simulations are employed to study the behavior and interactions of molecules over time. These methods are particularly useful for understanding intermolecular forces and the conformational dynamics of molecules in different environments.

For isomers of cyanobenzaldehyde, four-molecule cluster simulations have been performed to understand intermolecular interactions mediated by hydrogen bonds. researchgate.netacs.org These simulations, often using the B3LYP density functional with a 6-31G(d,p) basis set, help in interpreting the low-frequency modes observed in Terahertz (THz) spectroscopy, which are sensitive to crystal packing and intermolecular vibrations. researchgate.netacs.org Although detailed MD simulation studies focusing solely on this compound are not extensively documented in the provided context, the principles are applied to its derivatives to understand their stability and interactions within biological systems, such as the binding pocket of an enzyme. dntb.gov.ua

In Silico Studies for Bioactivity Assessment

In silico methods are a cornerstone of modern drug discovery, allowing for the rapid assessment of the biological potential of chemical compounds. This compound is often used as a starting material or a key structural motif in the design of new bioactive molecules. plos.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Derivatives of this compound have been the subject of numerous molecular docking studies. For instance, pyrimidine (B1678525) derivatives synthesized from this compound have been docked with the TNF-α converting enzyme to evaluate their potential as anti-Alzheimer's agents. nih.govnih.gov Similarly, hydrazone-based inhibitors derived from this compound have been synthesized and their interaction with adipose-triglyceride lipase (B570770) (ATGL) investigated. guidechem.com In another study, thiosemicarbazone-benzaldehyde derivatives, including one synthesized from this compound, were docked against bacterial proteins to support in-vitro antibacterial findings. researchgate.net These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors.

In silico prediction of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is crucial in the early stages of drug development. Various computational models are used to estimate properties like solubility, lipophilicity (LogP), and potential to cross the blood-brain barrier. ubbcluj.ro

For derivatives of this compound, in silico tools like SwissADME and admetSAR are used to predict their drug-likeness and pharmacokinetic profiles. ubbcluj.ropharmainfo.in Studies on newly synthesized carbazole (B46965) and pyrimidine derivatives incorporating the this compound moiety show that these molecules are often designed to comply with Lipinski's Rule of Five, a guideline for oral bioavailability. nih.govpharmainfo.in For example, pyrimidine derivatives synthesized from this compound were predicted to have favorable pharmacokinetic features, making them attractive candidates for further development as therapeutic agents. nih.gov

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 66042 |

| Ethyl Cyanoacetate (B8463686) | 7760 |

| Thiourea (B124793) | 2723790 |

| Methyl Iodide | 6328 |

| Chloroacetonitrile | 7503 |

| Chloroacetone | 7990 |

| Acrylonitrile | 7855 |

| Ethyl Chloroacetate | 7905 |

| Chloroacetic acid | 300 |

| Benzaldehyde (B42025) | 240 |

| Potassium Permanganate | 516875 |

| Acetone | 180 |

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of this compound derivatives has been a subject of considerable interest in medicinal chemistry. The core structure, featuring a benzene (B151609) ring substituted with a cyano and an aldehyde group, serves as a versatile scaffold for the development of compounds with a wide range of biological activities. SAR studies have revealed that modifications to this basic structure can significantly influence the potency and selectivity of these derivatives as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

A key aspect of the SAR of this compound derivatives is the role of the cyano (-CN) group. This electron-withdrawing group can influence the electronic properties of the entire molecule, affecting its ability to interact with biological targets. Furthermore, the aldehyde group provides a reactive site for the synthesis of a variety of derivatives, such as Schiff bases, hydrazones, and heterocyclic compounds, allowing for extensive exploration of the chemical space around the this compound core.

Anticancer Activity

Research into the anticancer properties of this compound derivatives has shown that the introduction of different heterocyclic moieties and substituents plays a crucial role in their cytotoxic effects. For instance, benzothiazole (B30560) derivatives incorporating the 4-cyanophenyl group have demonstrated significant cytotoxicity against various cancer cell lines. Modifications on the benzothiazole scaffold, such as the introduction of electron-withdrawing groups like fluorine, have been found to enhance cytotoxicity.

In a series of (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides, the presence of a 4-cyanophenyl group as the arylvinyl substituent (Ar = 4-CNPh) in a compound with a 2-benzylthio group at the R1 position of the benzenesulfonamide (B165840) ring resulted in high activity against HCT-116, MCF-7, and HeLa cancer cell lines, with IC50 values in the range of 9–12 µM. mdpi.com

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes. In the context of xanthine (B1682287) oxidase (XO) inhibition, a series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives were synthesized where the phenyl group was substituted. While the direct 4-cyanophenyl derivative was not the most potent, the study provided valuable SAR insights. For example, it was found that the position of the nitrogen atom in the pyridine (B92270) ring was crucial for activity, and the nature of the alkoxy group at the 4'-position of the phenyl ring significantly influenced the inhibitory potency. sci-hub.st

In another study focusing on C-terminal Binding Protein (CtBP) inhibitors, while this compound itself was not the final lead compound, the exploration of various substituted benzaldehydes in the design of 2-(hydroxyimino)-3-phenylpropanoic acid derivatives demonstrated the importance of the electronic properties of the substituent on the phenyl ring for inhibitory activity against the dehydrogenase function of CtBP. nih.gov

Antimicrobial Activity

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. In one study, this compound was used as a starting material for the synthesis of pyrimidine derivatives. researchgate.net Specifically, the Biginelli synthesis of this compound, ethyl cyanoacetate, and thiourea yielded 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. researchgate.net Subsequent modifications of this core structure led to compounds with notable antimicrobial and antioxidant activities. researchgate.net

Benzimidazole (B57391) derivatives are another class of compounds where the this compound moiety has been incorporated to create potential antimicrobial agents. For example, 1,2-disubstituted benzimidazole derivatives have been synthesized where one of the substituents is a 4-cyanobenzyl group. whiterose.ac.uk These compounds have been investigated for their activity against Gram-negative bacteria, with the SAR studies focusing on the impact of different substituents on the benzimidazole core and the N-1 position. whiterose.ac.uk

The following table summarizes the structure-activity relationship data for selected this compound derivatives:

| Derivative Class | Compound/Modification | Biological Target/Assay | Activity (IC50/GI%) | Reference |

|---|---|---|---|---|

| Benzothiazole Derivatives | 2-(4-Cyanophenyl)benzothiazole | Cytotoxicity vs. HepG2 cell line | IC50: 5.48 µM | |

| Benzothiazole with electron-withdrawing groups | Anticancer activity | Enhanced cytotoxicity | ||

| 1,3,4-Oxadiazole (B1194373) Derivatives | (E)-5-(2-(4-cyanophenyl)vinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivative | Cytotoxicity vs. HCT-116, MCF-7, HeLa cell lines | IC50: 9–12 µM | mdpi.com |

| 1,4-Dihydropyridine Derivatives | Asymmetric chiral analogue with this compound moiety | Anticancer screening (NCI 60 cell lines) | Mean GI%: 64 | nih.gov |

| Imidazole Derivatives | 1-hydroxy-2-(4-isopentyloxyphenyl)-4-(pyridin-4-yl)-1H-imidazole (related SAR) | Xanthine Oxidase Inhibition | IC50: 0.64 µM | sci-hub.st |

| Pyrimidine Derivatives | 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile derivative | Antimicrobial and Antioxidant activity | Not specified | researchgate.net |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is a primary focus for enhancing the synthesis and application of 4-cyanobenzaldehyde and its derivatives. Research is moving beyond traditional methods to explore more efficient and selective catalytic processes.

Photocatalysis has emerged as a promising green chemistry approach. For instance, this compound itself can act as a photoinitiator in certain reactions, such as the hydroacylation of Michael acceptors, using simple household bulbs as a light source. beilstein-journals.orgresearchgate.net This highlights a dual role for the compound, both as a reactant and a catalyst. Researchers are also investigating the use of metal-based photocatalysts and organic dyes to drive reactions involving this compound under mild conditions, reducing the reliance on harsh reagents and high temperatures. beilstein-journals.org

Electrocatalysis offers another sustainable route for transformations involving this compound. Electrochemical methods can facilitate multi-component reactions, such as the synthesis of isoxazoles, using electricity as a green oxidant. rsc.org These reactions often proceed under mild conditions without the need for chemical oxidants, demonstrating high functional group tolerance. rsc.orgfrontiersin.org The use of systems like a graphite (B72142) felt anode and a platinum plate cathode in an undivided cell showcases the operational simplicity of this approach. rsc.org

Furthermore, novel biocatalytic systems are being explored. For example, immobilized enzymes, such as Thermomyces lanuginosus lipase (B570770) (TLL) on metal-organic frameworks (MOFs), have been used to catalyze reactions like the synthesis of 1,3,5-trisubstituted pyrazoles where this compound is a key reactant. researchgate.net These biocatalysts offer high selectivity and operate under environmentally benign conditions.

Development of Sustainable Synthetic Methodologies

In line with the principles of green chemistry, significant effort is being directed towards creating sustainable synthetic routes to and from this compound.

One promising area is the use of deep eutectic solvents (DESs) as environmentally friendly reaction media. A mixture of choline (B1196258) chloride and urea, for example, can act as both a solvent and a catalyst for the synthesis of thioamides from aldehydes, including this compound, and amines, achieving good to excellent yields under mild conditions. rsc.org

Multi-component reactions (MCRs) are another key strategy for sustainable synthesis. These reactions, which combine three or more reactants in a single step to form a complex product, are highly efficient. frontiersin.org For example, an electrochemical four-component domino reaction has been developed for the synthesis of isoxazoles from substrates including this compound. rsc.org Similarly, the Biginelli synthesis of dihydropyrimidinones can utilize this compound in the presence of eco-friendly catalysts like TiO2 nanoparticles. researchgate.net These methods reduce waste, save time, and minimize the use of hazardous chemicals. frontiersin.orgresearchgate.net

Researchers are also improving traditional synthesis methods to make them more sustainable. This includes developing one-step liquid-phase amination of p-xylene (B151628) to produce 4-methylbenzonitrile, a precursor to this compound, followed by its oxidation. guidechem.com This approach aims for higher yields, greater product purity, and lower equipment requirements, offering a more economical and environmentally friendly pathway for industrial production. guidechem.com

Advanced Functional Material Development

The unique structural features of this compound, particularly its rigid aromatic ring and polar functional groups, make it a valuable building block for a variety of advanced functional materials.

In polymer chemistry, this compound is used to create specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com Its incorporation into polymer structures can lead to materials with desirable optical and electronic properties, suitable for applications in liquid crystals and other advanced electronic devices. For instance, polymers synthesized with this compound derivatives have shown potential in organic light-emitting diodes (OLEDs) due to their fluorescence properties and thermal stability. researchgate.net

This compound is also a key component in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). COFs are porous crystalline materials with potential applications in gas storage and separation. researchgate.netmembranejournal.or.kr By using this compound as a building block, researchers can create COFs with specific functionalities. researchgate.netrsc.org Similarly, MOFs constructed using ligands derived from this compound can act as efficient heterogeneous catalysts for various organic reactions. semanticscholar.orgrsc.org

Furthermore, derivatives of this compound are used in the development of corrosion inhibitors. Schiff bases derived from this compound and an amine can form protective layers on metal surfaces, inhibiting corrosion in acidic environments. researchcommons.org

Targeted Therapeutic Agent Design

This compound serves as a critical intermediate in the synthesis of a wide range of pharmaceutical agents, with ongoing research focused on designing novel therapeutic compounds. chemimpex.comcymitquimica.com Its derivatives are being investigated for various medicinal applications, including anti-cancer, anti-inflammatory, and anti-viral activities. chemimpex.comsphinxsai.com

In cancer research, numerous heterocyclic compounds synthesized from this compound have shown promising cytotoxic activity against various cancer cell lines. derpharmachemica.comresearchgate.net For example, pyrazolo[3,4-e] chemimpex.comfrontiersin.orgthiazepine derivatives and benzo[d]thiazole-based analogues have been synthesized and evaluated for their potential as anti-cancer agents. derpharmachemica.comresearchgate.net Some of these compounds have exhibited excellent potency against breast cancer and hepatocellular carcinoma cells. researchgate.net

The compound is also a precursor for anti-inflammatory drugs. chemimpex.com Novel 1,3,4-oxadiazole (B1194373) derivatives bearing a benzimidazole (B57391) nucleus, synthesized using this compound, have demonstrated significant in-vitro anti-inflammatory activity. sphinxsai.com

More recently, with the emergence of new viral threats, this compound has been used in the synthesis of anti-viral drug candidates. An example is the investigational anti-SARS-CoV-2 agent, (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20), a derivative of favipiravir. semanticscholar.org This compound has shown potent activity against the virus by inhibiting its RNA-dependent RNA polymerase. semanticscholar.org The development of improved synthetic routes for such compounds is an active area of research to ensure higher yields and purity. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyanobenzaldehyde, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound is typically synthesized via formylation of cyanobenzene derivatives using Vilsmeier-Haack or Duff reactions. Optimization involves controlling reaction temperature (e.g., 80–100°C for Duff reactions), selecting catalysts (e.g., AlCl₃ for Friedel-Crafts acylation), and solvent polarity adjustments (e.g., DMF for polar intermediates). Yield improvements may require iterative testing of stoichiometric ratios and reaction time .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., aldehyde proton at ~10 ppm).

- X-ray Diffraction (XRD) : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) with R-factors < 0.06 for high reliability. For example, this compound thiosemicarbazone showed R[F²] = 0.055 and wR(F²) = 0.109 after multi-scan absorption correction .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing derivatives like this compound thiosemicarbazones?

- Methodological Answer : Cross-validate data using:

- Full Covariance Matrix : Estimate standard uncertainties (e.s.d.s) for bond lengths/angles, accounting for cell parameter correlations .

- Refinement Parameters : Compare R-factors (e.g., R[F] vs. R[F²]) and goodness-of-fit (S > 1.0 indicates overfitting). For example, discrepancies in hydrogen bonding (N-H···S) geometries require re-examining isotropic displacement parameters .

- Independent Datasets : Validate using multiple crystals or synchrotron data to rule out twinning or absorption artifacts.

Q. What strategies mitigate oxygen solubility challenges in biocatalytic oxidations involving this compound?

- Methodological Answer : In continuous-flow biocatalysis:

- Enhanced Oxygen Solubility : Use microreactors with gas-permeable membranes to maintain dissolved O₂ levels.

- Flow Rate Optimization : Balance substrate residence time (e.g., 10–30 min) with enzyme stability (e.g., immobilized Candida antarctica lipase B).

- Real-Time Monitoring : Track aldehyde conversion via inline UV-Vis or HPLC to adjust O₂ partial pressure dynamically .

Q. How can this compound be utilized to design coordination complexes for catalytic applications?

- Methodological Answer :

- Ligand Synthesis : React this compound with hydrazines to form Schiff bases, then coordinate with transition metals (e.g., Pt(II)) via [2+3] cycloaddition. Monitor via <sup>195</sup>Pt NMR shifts (~ -2500 ppm for tetrazolato complexes) .

- Catalytic Testing : Assess activity in C-H bond activation or oxidation reactions, comparing turnover frequencies (TOF) against ligands with electron-withdrawing groups (e.g., -NO₂ vs. -CN).

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

- PPE and Ventilation : Use nitrile gloves (tested for breakthrough time > 30 min) and fume hoods with ≥ 0.5 m/s airflow.

- Emergency Measures : Immediate eye flushing (15 min with saline) and skin decontamination (soap/water for 20 min) if exposed.

- Waste Management : Neutralize aldehyde residues with bisulfite solutions before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.